Chemical and Physical Properties of 5-Nitro-1-benzofuran-2-carbonyl chloride: A Comprehensive Technical Guide
Chemical and Physical Properties of 5-Nitro-1-benzofuran-2-carbonyl chloride: A Comprehensive Technical Guide
Executive Summary & Structural Significance
In modern medicinal chemistry, the rapid and high-yielding construction of amide bonds is paramount. 5-Nitro-1-benzofuran-2-carbonyl chloride (CAS: 90036-16-1) serves as a highly reactive, specialized electrophilic acylating agent. Structurally, the molecule features a benzofuran core substituted with a strongly electron-withdrawing nitro group at the C5 position.
Mechanistically, the 5-nitro group exerts both inductive (-I) and resonance (-M) effects across the conjugated bicyclic system. This electronic withdrawal significantly depletes electron density at the C2-carbonyl carbon, dramatically enhancing its electrophilicity compared to an unsubstituted benzofuran-2-carbonyl chloride. Consequently, this compound exhibits exceptional reactivity toward sterically hindered or electronically deactivated nucleophiles, making it an indispensable intermediate in the synthesis of complex pharmacophores, including the antidepressant vilazodone and potent antitumor antibiotics.
Physicochemical Profile
Understanding the physical and chemical constraints of 5-nitro-1-benzofuran-2-carbonyl chloride is critical for preventing premature degradation. As an acyl chloride, it is highly sensitive to nucleophilic attack by ambient moisture, which irreversibly hydrolyzes the compound back to 5-nitrobenzofuran-2-carboxylic acid and hydrochloric acid (HCl).
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| CAS Registry Number | 90036-16-1 |
| Molecular Formula | C9H4ClNO4 |
| Molecular Weight | 225.58 g/mol |
| Physical Appearance | Pale yellow to off-white crystalline solid |
| Solubility Profile | Soluble in Toluene, THF, DCM; Reacts violently with H₂O/Alcohols |
| Reactivity Class | Electrophilic Acylating Agent / Moisture Sensitive |
| Storage Requirements | Inert atmosphere (Ar/N₂), desiccated at -20 °C |
Mechanistic Synthesis & Self-Validating Protocol
The conversion of the stable precursor, 5-nitrobenzofuran-2-carboxylic acid, to its active acyl chloride form requires precise control over reaction conditions.
Causality in Reagent Selection
While both thionyl chloride (SOCl₂) and oxalyl chloride can achieve this transformation, SOCl₂ is preferred for scalable syntheses. However, SOCl₂ alone reacts sluggishly. The addition of catalytic N,N-Dimethylformamide (DMF) is an absolute requirement. DMF reacts with SOCl₂ to generate the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). The carboxylic acid rapidly attacks this intermediate, forming an activated ester that is subsequently displaced by a chloride ion, regenerating the DMF catalyst. This catalytic cycle allows for milder thermal conditions, preventing the degradation of the benzofuran core.
Table 2: Reaction Optimization & Reagent Selection
| Reagent | Equivalents | Byproducts | Optimal Temp | Yield | Causality / Selection Rationale |
| Thionyl Chloride (SOCl₂) | 1.2 - 1.5 | SO₂ (g), HCl (g) | 60 °C (Toluene) | >95% | Ideal for scalability; gaseous byproducts are easily scrubbed, leaving no liquid residue. |
| Oxalyl Chloride (COCl)₂ | 1.1 - 1.2 | CO (g), CO₂ (g), HCl (g) | 0 °C to RT (DCM) | >90% | Milder conditions; preferred for highly sensitive substrates, but generates toxic CO gas. |
Protocol: Synthesis of 5-Nitro-1-benzofuran-2-carbonyl chloride
Note: This protocol is designed as a self-validating system. Visual and physical cues are embedded to ensure reaction integrity.
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Atmospheric Control: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas scrubber system (to neutralize evolved SO₂ and HCl). Purge the system with dry Argon for 15 minutes.
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Validation: The continuous argon positive pressure ensures no ambient moisture hydrolyzes the highly reactive product, while the scrubber prevents toxic gas release.
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Reagent Charging: Charge the flask with 5-nitrobenzofuran-2-carboxylic acid (10.0 g, 48.3 mmol) and suspend it in anhydrous toluene (100 mL).
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Causality: Toluene is selected over dichloromethane (DCM) to allow for a higher reflux temperature, driving the reaction to completion if steric factors hinder the Vilsmeier-Haack activation.
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Catalyst Initiation: Inject anhydrous DMF (0.18 mL, 0.05 eq) directly into the suspension via a gas-tight syringe.
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Chlorination: Cool the mixture to 0 °C. Slowly add Thionyl Chloride (SOCl₂, 4.2 mL, 1.2 eq) dropwise over 15 minutes.
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Validation: Dropwise addition controls the initial exothermic formation of the chloroiminium complex. Immediate, controlled gas evolution indicates active catalyst formation.
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Reaction Progression: Remove the ice bath, warm the mixture to 60 °C, and stir for 3 hours.
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Validation: The reaction is deemed complete when the opaque suspension transitions into a clear, homogenous pale-yellow solution and gas bubbling ceases. This visual cue confirms the complete consumption of the insoluble carboxylic acid.
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Isolation: Cool to ambient temperature. Concentrate the mixture in vacuo (using a rotary evaporator vented to a cold trap) to remove the toluene solvent and unreacted SOCl₂.
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Purification: Co-evaporate the resulting solid twice with anhydrous DCM (2 x 20 mL) to strip any residual SOCl₂ traces. The crude product is obtained as a pale-yellow solid and must be utilized immediately in downstream amidation to prevent degradation.
Applications in Drug Development
The utility of 5-nitro-1-benzofuran-2-carbonyl chloride is best demonstrated by its role as a cornerstone intermediate in the synthesis of high-value therapeutics.
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Vilazodone Synthesis: In the manufacturing of the SSRI and 5-HT1A receptor partial agonist vilazodone, this acyl chloride is reacted with ammonia to form a 2-carboxamide. Following this, the 5-nitro group undergoes catalytic hydrogenation (Pd/C, H₂) to yield an amine, which is subsequently cyclized with bis(2-chloroethyl)amine to form the critical piperazine pharmacophore.
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CC-1065 Antitumor Analogues: In the development of sequence-selective DNA minor groove alkylating agents, the acyl chloride is coupled with various amino-indoles. The electron-withdrawing nitro group modulates the electronic properties of the benzofuran subunit, directly influencing DNA binding affinity and cytotoxicity against U937 leukemia cells .
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Pyrrolidine Derivatives: It is a direct precursor for synthesizing specific library compounds like (5-nitro-1-benzofuran-2-yl)-pyrrolidin-1-ylmethanone, utilized in high-throughput screening.
Workflow Visualization
Workflow from 5-nitrobenzofuran-2-carboxylic acid to bioactive precursors via acyl chloride.
References
- European Patent Office (EP 2647625 A1)
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Synthesis and Preliminary Biological Evaluations of CC-1065 Analogues: Effects of Different Linkers and Terminal Amides on Biological Activity Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
